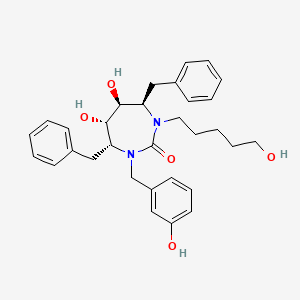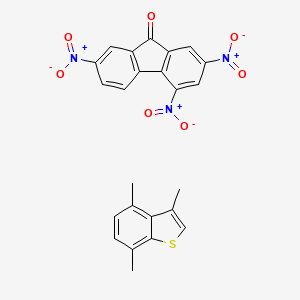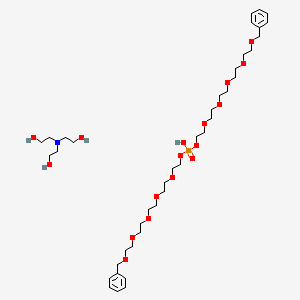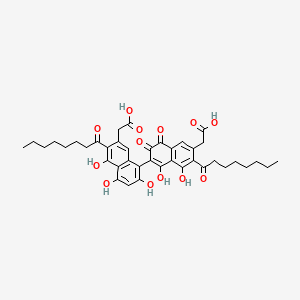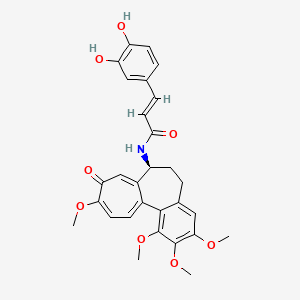
N-Caffeoyl-N-deacetylcolchicine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Caffeoyl-N-deacetylcolchicine is a derivative of colchicine, a well-known alkaloid extracted from plants of the genus Colchicum. This compound is characterized by the presence of a caffeoyl group attached to the nitrogen atom of deacetylcolchicine. It is known for its potential biological activities, particularly in the field of cancer research due to its ability to interact with microtubules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Caffeoyl-N-deacetylcolchicine typically involves the reaction of deacetylcolchicine with caffeic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure the stability of the reactants and the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using chromatographic techniques and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-Caffeoyl-N-deacetylcolchicine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the caffeoyl group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its effects on cell division and microtubule dynamics.
Medicine: Investigated for its anticancer properties, particularly its ability to inhibit the proliferation of cancer cells by disrupting microtubule formation.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Caffeoyl-N-deacetylcolchicine involves its interaction with microtubules, which are essential components of the cell cytoskeleton. The compound binds to the colchicine-binding site on tubulin, preventing the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin and microtubule-associated proteins, and the pathways involved are primarily related to cell division and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Colchicine: The parent compound, known for its anti-inflammatory and anticancer properties.
N-Deacetylcolchicine: A derivative of colchicine with similar biological activities.
Tubuloclustin: Another colchicine derivative with potent anticancer activity.
Uniqueness
N-Caffeoyl-N-deacetylcolchicine is unique due to the presence of the caffeoyl group, which enhances its biological activity and specificity. This modification allows for better interaction with molecular targets and potentially reduces toxicity compared to other colchicine derivatives .
Properties
CAS No. |
134568-34-6 |
|---|---|
Molecular Formula |
C29H29NO8 |
Molecular Weight |
519.5 g/mol |
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]prop-2-enamide |
InChI |
InChI=1S/C29H29NO8/c1-35-24-11-8-18-19(15-23(24)33)20(30-26(34)12-6-16-5-10-21(31)22(32)13-16)9-7-17-14-25(36-2)28(37-3)29(38-4)27(17)18/h5-6,8,10-15,20,31-32H,7,9H2,1-4H3,(H,30,34)/b12-6+/t20-/m0/s1 |
InChI Key |
MTVBVFSGDINIEK-YLZBSDIZSA-N |
Isomeric SMILES |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)/C=C/C4=CC(=C(C=C4)O)O |
Canonical SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C=CC4=CC(=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




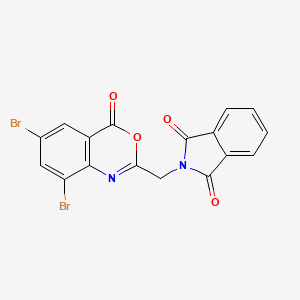


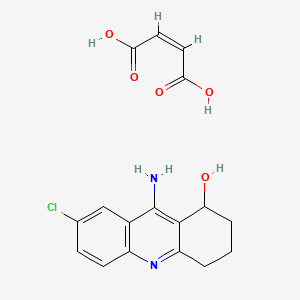
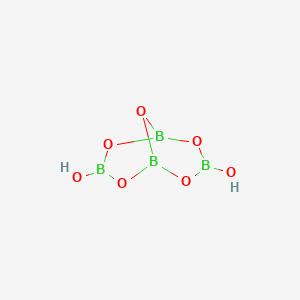
![2,6-dimethyl-4-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]morpholine;oxalic acid](/img/structure/B12737050.png)
